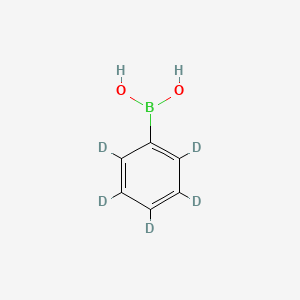

Phenyl-d5-boronic acid

概要

説明

Phenyl-d5-boronic acid, also known as (Pentadeuterophenyl)boronic acid, is a deuterated derivative of phenylboronic acid. It is characterized by the presence of five deuterium atoms replacing the hydrogen atoms in the phenyl ring. This compound is widely used in various fields of scientific research due to its unique properties and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-d5-boronic acid typically involves the following steps:

Preparation of Deuterated Benzene: Benzene-d6 is prepared by the deuteration of benzene using deuterium gas.

Formation of Deuterated Phenylmagnesium Bromide: Benzene-d6 is reacted with magnesium in the presence of bromine to form phenylmagnesium bromide-d5.

Reaction with Boron Reagents: The deuterated phenylmagnesium bromide is then reacted with boron methylate to generate intermediate B-phenylmethyl magnesium bromide-d5.

Hydrolysis: The intermediate is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

Phenyl-d5-boronic acid is widely employed in Pd-catalyzed cross-coupling reactions to form C–C bonds. The deuterium labeling does not impede reactivity but allows for precise tracking in reaction mechanisms.

Example Reaction :

Key Data :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : Na₂CO₃ or K₃PO₄

Dehydration to Boroxines

Thermal dehydration produces trimeric boroxine derivatives, critical for stabilizing boronic acids in anhydrous conditions.

Reaction :

Conditions :

Halogenation via Halodeboronation

Regioselective halogenation occurs with aqueous halogens, replacing the boronic acid group with halogens.

Reaction :

Selectivity :

Esterification with Diols

Reacts with diols to form cyclic boronic esters, enabling applications in carbohydrate sensing and polymer chemistry.

Reaction :

Applications :

Biochemical Inhibition Studies

This compound derivatives act as potent inhibitors of β-lactamases, enzymes responsible for antibiotic resistance.

Key Findings :

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| PBA derivative | AmpC β-lactamase | 26 nM | |

| Biphenyl-diboronic acid | Same enzyme | 1.2 nM |

Mechanism : Forms a reversible tetrahedral adduct with the catalytic serine residue, mimicking the transition state of β-lactam hydrolysis .

科学的研究の応用

Organic Synthesis

Suzuki Coupling Reaction

Phenyl-d5-boronic acid is primarily utilized in the Suzuki coupling reaction, a vital method for forming carbon-carbon bonds. This reaction is essential in the synthesis of biaryl compounds, which are significant in pharmaceuticals and materials science. The deuterated variant allows for tracing and studying reaction mechanisms due to the presence of deuterium.

Case Study : A study demonstrated the use of this compound in synthesizing deuterated biphenyl derivatives. These compounds were characterized using NMR spectroscopy, showcasing the utility of deuterium labeling in structural elucidation .

Bioconjugation

Protein and Nucleic Acid Labeling

In bioconjugation, this compound serves as a reagent for labeling biomolecules such as proteins and nucleic acids. The boronic acid functionality can form reversible covalent bonds with diols present in sugars, facilitating the modification of glycoproteins and other biomolecules.

Application Example : Researchers have employed this compound to modify antibodies for enhanced imaging techniques in proteomics studies. The incorporation of deuterium improves the sensitivity of mass spectrometry analyses .

NMR Spectroscopy

Reference Standard

Due to its distinct chemical shifts in NMR spectra, this compound is used as a reference standard in NMR spectroscopy. The isotopic labeling enhances resolution and accuracy when analyzing complex mixtures.

Data Table: NMR Chemical Shifts

| Compound | Chemical Shift (ppm) |

|---|---|

| This compound | 7.0 - 7.5 |

| Phenylboronic acid | 7.2 - 7.6 |

This table illustrates how the chemical shifts vary between deuterated and non-deuterated compounds, aiding in precise structural determination .

Polymer Chemistry

Monomer and Cross-Linker

this compound can act as a monomer or cross-linker in polymer synthesis, particularly in creating boronate ester linkages that are useful for developing smart materials responsive to environmental stimuli.

Research Insight : A recent study explored using this compound to synthesize polymer networks that exhibit selective swelling properties in response to changes in pH or temperature, demonstrating its potential in smart material applications .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is valuable for developing deuterated pharmaceuticals. The presence of deuterium can enhance metabolic stability and alter pharmacokinetics, leading to improved therapeutic profiles.

Case Study : A pharmaceutical company investigated the effects of deuterated analogs of known drugs using this compound as a building block. The results indicated that these compounds exhibited prolonged half-lives compared to their non-deuterated counterparts .

作用機序

Phenyl-d5-boronic acid exerts its effects through its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in this compound is sp2-hybridized, allowing it to interact with target molecules through its empty p-orbital.

類似化合物との比較

Phenylboronic Acid: The non-deuterated version of phenyl-d5-boronic acid.

4-Methoxyphenylboronic Acid: A derivative with a methoxy group on the phenyl ring.

4-Formylphenylboronic Acid: A derivative with a formyl group on the phenyl ring.

Comparison: this compound is unique due to the presence of deuterium atoms, which provide it with distinct properties such as increased stability and altered reactivity compared to its non-deuterated counterpart. This makes it particularly valuable in studies involving isotopic labeling and kinetic isotope effects.

生物活性

Phenyl-d5-boronic acid, a deuterated derivative of phenylboronic acid, has garnered attention in various fields of scientific research due to its unique biological activities and applications. This article delves into its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound (CDB(OH)) is characterized by the presence of five deuterium atoms replacing hydrogen in the phenyl ring. This modification enhances its stability and allows for specific applications in biological systems. The compound acts primarily through the formation of reversible covalent bonds with diol-containing biomolecules, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: this compound can inhibit serine proteases by forming covalent bonds with the active site serine residue, disrupting enzyme activity.

- Cell Signaling Modulation: It modulates the activity of kinases and phosphatases, impacting cell signaling cascades and cellular functions .

1. Antibacterial and Wound Healing Properties

Recent studies have explored the use of this compound functionalized nanoparticles (PBA-Qt NPs) in enhancing antibacterial activity and wound healing. A study demonstrated that PBA-Qt NPs significantly improved wound healing in diabetic rats compared to conventional treatments.

Study Findings:

- Antioxidant Activity: PBA-Qt NPs exhibited an 84.2% DPPH scavenging ability, outperforming both quercetin and PBA alone .

- Bacterial Inhibition: The Minimum Inhibitory Concentration (MIC) values for PBA-Qt NPs were significantly lower than those for quercetin alone, indicating enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

| Sample | Bacterial Strain | MIC (μg/100 μL) | MBC (μg/100 μL) | Zone of Inhibition |

|---|---|---|---|---|

| Quercetin Nanoparticles | P. aeruginosa (Gram -ve) | 4.25 ± 0.05 | 8.46 ± 0.04 | 16.41 ± 0.01 |

| PBA Nanoparticles | 3.52 ± 0.02 | 7.66 ± 0.03 | 28.22 ± 0.02 | |

| PBA-Qt Nanoparticles | 1.41 ± 0.03 | 4.33 ± 0.02 | 30.34 ± 0.02 |

2. Cancer Research

This compound has shown promise in cancer research as a potential therapeutic agent due to its ability to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells . The compound's structural modifications enhance its efficacy as a lead compound in developing new anticancer drugs.

Case Study: Antibacterial Efficacy

In a study involving diabetic Wistar rats, researchers applied PBA-Qt NPs topically to wounds created on the dorsal side of the rats after inducing diabetes via streptozotocin injection. The results indicated a significant improvement in wound healing rates, with PBA-Qt NPs enhancing granulation tissue formation and angiogenesis compared to control groups receiving standard treatments .

Statistical Analysis:

The study utilized ANOVA to analyze data from various treatment groups, confirming the significance of results with a p-value < 0.05.

特性

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXITXNWTGFUOAU-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])B(O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584110 | |

| Record name | (~2~H_5_)Phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215527-70-1 | |

| Record name | (~2~H_5_)Phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl-d5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。